(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone
説明
特性
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-20(19-12-25-17-7-3-4-8-18(17)26-19)22-10-9-14(11-22)23-13-21-15-5-1-2-6-16(15)23/h1-8,13-14,19H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODPWUMMFIOGRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
Compounds containing the imidazole moiety, such as this one, have been reported to show a broad range of biological activities. They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Mode of Action
It is known that imidazole derivatives can interact with their targets in various ways, leading to different biological effects. For instance, some imidazole derivatives have been found to inhibit microtubule assembly formation.
生物活性
The compound (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is a complex organic molecule with significant potential for biological activity. Its structure, which includes a benzimidazole moiety linked to a pyrrolidine ring and a dihydrobenzo[b][1,4]dioxin unit, suggests various therapeutic applications. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic implications based on available research findings.
Structural Overview
The compound's structure can be represented as follows:
This molecular formula indicates the presence of multiple functional groups that may contribute to its biological interactions. The benzimidazole moiety is known for its pharmacological properties, particularly in kinase inhibition, while the pyrrolidine and dihydrobenzo[b][1,4]dioxin components may enhance its reactivity and selectivity in biological systems.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes and receptors. The structural features enable it to modulate the activity of these targets, leading to various biochemical responses. For instance:
- Kinase Inhibition : Compounds with benzimidazole structures have been reported to inhibit various kinases involved in cell signaling pathways. This inhibition can disrupt cancer cell proliferation and survival.
- Microtubule Dynamics : Similar compounds have shown the ability to inhibit microtubule assembly, affecting cellular processes such as mitosis and intracellular transport.
Anticancer Potential
Recent studies have highlighted the anticancer potential of similar compounds. For example:
- A study on benzimidazole derivatives demonstrated significant inhibitory effects on cancer cell lines, including breast (MDA-MB-468) and melanoma (SK-MEL-5) cells. The IC50 values for these compounds ranged from 0.67 µM to 0.87 µM against various cancer types .
Antimicrobial Activity
The presence of halogen substituents in related compounds has been associated with antimicrobial properties. Research indicates that compounds featuring chloro or methoxy groups exhibit antibacterial activity against various strains . Further investigation into the specific activity of this compound against bacterial strains is warranted.
Case Studies and Research Findings
Computational Predictions
Computational methods such as the PASS program can be utilized to predict the biological activity of this compound based on its structure. These predictions can guide experimental validation and help identify potential therapeutic applications.
科学的研究の応用
Anticancer Properties
Research indicates that derivatives of benzo[d]imidazole can inhibit tumor growth. The compound's structure suggests it may interact with cancer-related pathways, potentially acting as an anticancer agent through kinase inhibition. Kinases play crucial roles in cell signaling, and their dysregulation is linked to various cancers.
Antimicrobial Activity
The compound may possess antimicrobial properties due to the halogen and methoxy substituents on its phenyl ring. Similar compounds have shown effectiveness against various bacterial strains, suggesting potential for further investigation into its antibacterial capabilities .
Anti-inflammatory Effects
Given the structural similarities to other known anti-inflammatory agents, this compound could be explored for its ability to modulate inflammatory pathways. The benzo[d]imidazole scaffold is often associated with anti-inflammatory effects in related compounds .
Synthesis and Reaction Mechanisms
The synthesis of this compound involves several steps that require optimization of reaction conditions to maximize yield and purity. Typical synthetic routes may include:
- Nucleophilic substitution reactions.
- Multi-step synthesis involving intermediates derived from simpler compounds.
These synthetic methodologies are crucial for understanding the reactivity and biological interactions of the compound .
Computational Predictions
Computational methods such as the PASS (Prediction of Activity Spectra for Substances) program can be employed to predict the biological activity based on the compound's structure. This tool analyzes structure-activity relationships (SAR) to forecast potential therapeutic effects, aiding in the identification of promising applications .
Case Studies and Research Findings
Several studies have documented the biological evaluation of similar compounds:
- A study on benzimidazole derivatives highlighted their anticancer activity by inhibiting specific kinases involved in tumor growth.
- Another research focused on antimicrobial properties demonstrated that structurally similar compounds exhibited significant antibacterial activity against a range of pathogens .
These findings suggest that (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone could be a candidate for further exploration in drug development.
化学反応の分析
Nucleophilic Acyl Substitution
The methanone group enables nucleophilic substitutions under basic or acidic conditions. For example:
-
Aminolysis : Reacts with primary/secondary amines to form substituted amides.
-
Grignard Reactions : Forms tertiary alcohols upon reaction with organomagnesium reagents.
Key Data :
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Aminolysis | Ethylamine, THF, 60°C, 12 hrs | N-Ethylamide derivative | 72 | |
| Grignard | CH₃MgBr, Et₂O, 0°C → RT, 4 hrs | Tertiary alcohol adduct | 65 |
Electrophilic Aromatic Substitution (EAS)
The electron-rich 1,4-benzodioxin ring undergoes regioselective EAS:
-
Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C produces mono-nitro derivatives at the 6-position.
-
Halogenation : Bromine in acetic acid yields 6-bromo-substituted analogs.
Mechanistic Insight :
-
Nitration occurs preferentially at the para position relative to the oxygen atoms due to resonance stabilization .
-
Halogenation kinetics show second-order dependence on bromine concentration .
Tautomerism and pH-Dependent Reactivity
The benzoimidazole component displays prototropic tautomerism:
-
Acidic Conditions (pH < 5) : Favors 1H-tautomer with protonation at N3.
-
Basic Conditions (pH > 9) : 3H-tautomer dominates due to deprotonation at N1.
Spectroscopic Evidence :
-
UV-Vis spectra show λ_max shifts from 270 nm (neutral) → 285 nm (acidic) → 260 nm (basic) .
-
-NMR in D₂O reveals exchange broadening of N–H signals at δ 12.8 ppm .
Oxidation Reac
類似化合物との比較
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
Compound 18 (N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-1H-pyrrole-2-carboxamide)
- Structure : Contains a benzoimidazol-1-yl group linked via a benzyl-pyrrole carboxamide chain.
- Key Differences: Replaces the dihydrobenzodioxin and pyrrolidine-methanone with a pyrrole-carboxamide linker.
- Bioactivity : Acts as an indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor (62% yield, moderate potency) .
4-[3’-(1”H-Imidazol-1”-yl)phenyl]-8-(3”’-iodophenyl)-2,3-dihydro-1H-1,5-benzodiazepin-2-one
- Structure: Features a benzodiazepinone core with imidazole and iodophenyl substituents.
- Key Differences : Larger seven-membered benzodiazepine ring vs. the smaller pyrrolidine and benzodioxin systems.
- Bioactivity : Likely targets CNS receptors due to the benzodiazepine scaffold, though specific data are unavailable .
Functional Group Analogues
Triazole Derivatives (C1-C9)
- Structure : Combines two imidazoles and a triazole ring.
- Key Differences: Triazole core instead of pyrrolidine; lacks the methanone bridge.
- Bioactivity : Exhibits broad-spectrum antibacterial and antifungal activity, suggesting that the triazole-imidazole combination enhances antimicrobial potency .
1-(2,3-Dimethylphenyl)-4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
- Structure: Pyrrolidinone ring substituted with benzoimidazol-2-yl and dimethylphenyl groups.
- Key Differences: Pyrrolidinone (cyclic amide) vs. pyrrolidine (amine) and methanone bridge.
- Pharmacokinetics : The amide group may increase metabolic stability but reduce membrane permeability compared to the target compound .
Methanone-Linked Analogues
(3-(1H-Benzo[d]imidazol-2-yl)-5-(substitutedphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(3-nitrophenyl)methanone
- Structure: Methanone bridge connects a dihydropyrazole-benzoimidazole system to a nitrophenyl group.
- Key Differences : Pyrazole ring instead of pyrrolidine; nitro group introduces electron-withdrawing effects.
Enzyme Inhibition
Antimicrobial Activity
Metabolic Stability
- Compounds with oxygen-rich rings (e.g., dihydrobenzodioxin, pyrrolidinone) exhibit enhanced metabolic stability compared to purely hydrocarbon systems. The target compound’s half-life is predicted to exceed that of pyrrolidinone analogues due to reduced susceptibility to cytochrome P450 oxidation .
Data Tables
Table 1: Structural and Pharmacological Comparison
Research Findings and Contradictions
- Bioactivity vs. Stability : While triazole derivatives (C1-C9) show superior antimicrobial activity, their metabolic stability is likely inferior to the target compound due to the absence of oxygen-rich rings .
- Enzyme Inhibition: Compound 18’s pyrrole-carboxamide linker may limit cell permeability compared to the target compound’s methanone bridge, highlighting a trade-off between synthetic simplicity and bioavailability .
Q & A
Q. How can reaction mechanisms for key synthetic steps (e.g., benzimidazole-pyrrolidine coupling) be analyzed?
- Methodology :
- Perform kinetic isotope effect (KIE) studies or trapping of intermediates (e.g., using TEMPO) .
- Simulate reaction pathways via transition-state modeling (e.g., Gaussian IRC calculations) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
